molecular formula C30H29N5O2 B2701857 N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide CAS No. 922845-42-9

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide

Cat. No. B2701857
M. Wt: 491.595
InChI Key: FIOBEOKRFLYMHE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic ring system consisting of a pyrazole ring fused to a pyrimidine ring . This core is substituted with various groups including a 3-methylbenzyl group and a diphenylpropanamide group.


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the pyrazolo[3,4-d]pyrimidine core followed by various substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple ring systems and various substituents. The pyrazolo[3,4-d]pyrimidine core provides a rigid, planar structure, while the various substituents add complexity and potentially influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the various functional groups present. For example, the amide group could potentially undergo hydrolysis or condensation reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and potentially lipophilic. The compound’s solubility, melting point, boiling point, and other properties would depend on the specific arrangement and nature of its functional groups .

Scientific Research Applications

Anticancer Applications

Several studies have focused on the synthesis of novel pyrazolopyrimidine derivatives due to their significant anticancer activities. For instance, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines that were evaluated for their cytotoxic activities against different cancer cell lines, including HCT-116 and MCF-7. These compounds demonstrated promising cytotoxic activities, suggesting their potential as anticancer agents (Rahmouni et al., 2016). Similarly, Abdellatif et al. (2014) reported the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives with significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Anti-inflammatory and Antiulcerogenic Properties

Auzzi et al. (1983) explored pyrazolo[1,5-a]pyrimidin-7-ones as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that showed promising activity without the ulcerogenic effects typically associated with traditional NSAIDs. This highlights the compound's potential in developing safer anti-inflammatory therapies (Auzzi et al., 1983).

Antimicrobial Activity

Novel pyrazole derivatives, including pyrazolopyrimidine structures, have been synthesized and evaluated for their antimicrobial properties. Hafez et al. (2016) created compounds that displayed both antimicrobial and anticancer activity, suggesting a dual-use potential in pharmaceutical development (Hafez et al., 2016).

Synthesis and Chemical Characterization

Research by Heo and Jeon (2017) described a solid-phase synthetic method for building a compound library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, showcasing the versatility and utility of pyrazolopyrimidine scaffolds in medicinal chemistry (Heo & Jeon, 2017).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the properties of similar compounds, such as their potential use as neuroprotective and anti-inflammatory agents .

properties

IUPAC Name

N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O2/c1-22-9-8-10-23(17-22)20-34-21-32-29-27(30(34)37)19-33-35(29)16-15-31-28(36)18-26(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-14,17,19,21,26H,15-16,18,20H2,1H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOBEOKRFLYMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide

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